2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 1-(methylsulfonyl)piperidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-azido-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine or 2-amino-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine can be formed.
Oxidation Products: Oxidation of the methylsulfonyl group can lead to the formation of sulfone derivatives.
Reduction Products: Reduction of the methylsulfonyl group can yield sulfide derivatives.
Scientific Research Applications
2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine involves its interaction with specific molecular targets. The chlorine atom and the methylsulfonyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its mechanism of action are still ongoing to fully elucidate its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine
- 2-Chloro-3-(1-(methylsulfonyl)piperidin-2-yl)pyrazine
Uniqueness
2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine is unique due to the position of the methylsulfonyl group on the piperidine ring, which can influence its reactivity and binding properties. This positional difference can lead to variations in biological activity and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
2-chloro-3-(1-methylsulfonylpiperidin-4-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2S/c1-17(15,16)14-6-2-8(3-7-14)9-10(11)13-5-4-12-9/h4-5,8H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWSWOYSCUQHGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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